molecular formula C6H14O4S2Zn B7947667 Baran IPS Reagent

Baran IPS Reagent

Cat. No. B7947667
M. Wt: 279.7 g/mol
InChI Key: PEEMMWYYSHSBTQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Baran IPS Reagent, also known as Zinc isopropylsulfinate, is a zinc-based reagent with the empirical formula C6H14O4S2Zn and a molecular weight of 279.69 . It is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .


Synthesis Analysis

The synthesis of this compound involves the use of phosphorous compounds as reagents in many staple organic transformations such as Wittig and Staudinger reactions . The Baran lab has developed platforms of phosphorous sulfur incorporation (PSI, or Ψ) and phosphorus incorporation (PI, or Π) reagents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)S(=O)O[Zn]OS(=O)C(C)C . This indicates that the reagent is composed of zinc, sulfur, oxygen, and carbon atoms arranged in a specific configuration.


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 161-166 °C . It is used as a catalyst and diversification reagent suitable for allylation and C-H activation .

Mechanism of Action

The mechanism of action of Baran IPS Reagent involves promoting difluoromethylation, trifluoromethylation, trifluoroethylation, and isopropylation of aryl and heteroaryl motifs .

Safety and Hazards

Baran IPS Reagent is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation .

Future Directions

The Baran Group provides a portfolio of zinc-based reagents promoting difluoromethylation, trifluoromethylation, trifluoroethylation, and isopropylation of aryl and heteroaryl motifs . The group is focused on the invention of new reactions of broad utility and synthesizing complex natural products in a scalable, economic fashion .

Relevant Papers Several papers have been published on the topic of Baran IPS Reagent and related reagents . These papers discuss the development of new technologies for industrializing environmentally benign processes , the introduction of sustainable processes to prepare highly pure, active pharmaceutical ingredients (APIs) , and the design of green synthesis processes .

properties

IUPAC Name

zinc;propane-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O2S.Zn/c2*1-3(2)6(4)5;/h2*3H,1-2H3,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEMMWYYSHSBTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)[O-].CC(C)S(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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